N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

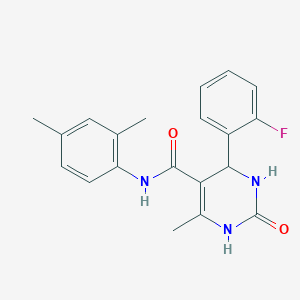

N-(2,4-Dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring:

- A 2-oxo-1,2,3,4-tetrahydropyrimidine core.

- 4-(2-Fluorophenyl) and 6-methyl substituents on the pyrimidine ring.

- A N-(2,4-dimethylphenyl)carboxamide group at position 3.

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-11-8-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZUOESUSAPVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthesis via Ester Intermediates

A two-step protocol is often employed:

- Biginelli Cyclization : Reacting 2-fluorobenzaldehyde, methyl acetoacetate, and urea under acidic conditions (e.g., HCl in ethanol) yields the ester intermediate, methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Amidation : The ester undergoes hydrolysis to the carboxylic acid, followed by coupling with 2,4-dimethylaniline using carbodiimide reagents (e.g., EDC/HOBt) to form the target carboxamide.

Key Conditions :

- Acid Catalyst : Concentrated HCl (5–10 mol%)

- Solvent : Ethanol (reflux, 8–12 hours)

- Yield (Ester Intermediate) : 60–70%

Solvent-Free and Catalytic Methods

Modern synthetic strategies prioritize solvent-free conditions and heterogeneous catalysis to enhance efficiency and sustainability.

Copper(II) Chloride Dihydrate Catalysis

CuCl₂·2H₂O (10 mol%) enables a one-pot, solvent-free synthesis by grinding 2-fluorobenzaldehyde, N-(2,4-dimethylphenyl)-3-oxobutanamide, and urea at 80°C for 1–2 hours. This method avoids toxic solvents and reduces reaction times.

Advantages :

Lanthanum Triflate-Mediated Synthesis

Lanthanum triflate (La(OTf)₃, 5 mol%) catalyzes the three-component reaction in acetonitrile at 60°C, achieving cyclization and amidation in a single step. This method is particularly effective for sterically hindered substrates.

Performance Metrics :

Green Chemistry Techniques

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction between 2-fluorobenzaldehyde, N-(2,4-dimethylphenyl)-3-oxobutanamide, and urea in ethanol, completing the process in 10–15 minutes.

Key Outcomes :

Mechanochemical Grinding

Mortar-pestle grinding of reactants with a catalytic amount of citric acid (10 mol%) produces the target compound in 30 minutes without solvents.

Benefits :

Post-Synthetic Modifications for Carboxamide Formation

For protocols starting from ester intermediates, carboxamide formation is achieved via:

- Hydrolysis : Treating the ester with NaOH (2M, 60°C, 2 hours) to yield the carboxylic acid.

- Coupling : Reacting the acid with 2,4-dimethylaniline using EDC/HOBt in dichloromethane (room temperature, 6 hours).

Typical Yields :

Comparative Analysis of Synthetic Routes

Analytical Characterization and Quality Control

Synthetic products are validated using:

- ¹H/¹³C NMR : Confirms substitution patterns and ring formation. For example, the 2-oxo group appears as a singlet at δ 165–170 ppm in ¹³C NMR.

- IR Spectroscopy : Detects carbonyl stretches (C=O at 1,680–1,720 cm⁻¹) and amide N–H bends (3,300–3,400 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 395.43 for C₂₁H₂₂FN₃O₂).

化学反应分析

Types of Reactions

N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce different functional groups onto the phenyl rings.

科学研究应用

N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Oxo vs. Thioxo Groups

The 2-oxo group in the target compound contrasts with 2-thioxo derivatives (e.g., compounds 8c, 9a–c in ), which exhibit higher melting points (257–283°C vs. ~180–220°C for oxo derivatives).

Table 1: Impact of 2-Oxo vs. 2-Thioxo Substituents

Substituent Variations on the Pyrimidine Core

Position 4 Aryl Groups

- 2-Fluorophenyl (target compound): Electron-withdrawing fluorine may enhance binding to hydrophobic pockets in biological targets.

- 4-Fluoro-3-methylcarbamoylphenyl (compound 12a, ): Introduces a polar carbamoyl group, improving solubility and target affinity (78% yield, 96% purity) .

- 2-Bromophenyl (compound 9c, ): Bulkier halogen substituent increases molecular weight and lipophilicity .

Carboxamide Group Modifications

生物活性

N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores its synthesis, biological evaluations, and the mechanisms by which it exerts its effects.

The synthesis of this compound involves the reaction of various substituted phenyl groups with 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives. The resulting compound features a complex structure that includes a tetrahydropyrimidine core and multiple aromatic substitutions.

HIV-1 Integrase Inhibition

Research has indicated that derivatives of this compound can inhibit the activity of HIV-1 integrase (IN), an enzyme critical for the integration of viral DNA into the host genome. In a study evaluating several analogs, the most active derivative exhibited an IC50 value of 0.65 µM , demonstrating significant inhibitory activity against the strand transfer reaction of IN in vitro .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 0.65 | Strong IN inhibitor |

| Other derivatives | Varies | Moderate to weak |

The mechanism by which this compound inhibits HIV-1 integrase involves binding to the enzyme and blocking its ability to catalyze the strand transfer reaction. Docking studies have provided insights into the binding affinities and orientations of these compounds within the active site of integrase, suggesting that steric hindrance and electronic factors play crucial roles in their inhibitory efficacy .

Case Study 1: In Vitro Testing

In vitro assays were conducted using isolated HIV-1 integrase to assess the inhibitory effects of various tetrahydropyrimidine derivatives. The results showed that while some compounds exhibited potent inhibition at low concentrations, they did not demonstrate significant antiviral activity against HIV-1 or HIV-2 in cell culture assays due to cytotoxicity concerns at effective doses .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications on the phenyl rings significantly influenced biological activity. For instance:

- Substitution patterns on the 4-position of the phenyl ring were critical for enhancing inhibitory potency.

- Compounds with electron-withdrawing groups tended to exhibit improved activity compared to those with electron-donating groups.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tetrahydropyrimidine derivatives like N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology :

- Acid-catalyzed cyclocondensation is a standard approach, involving a three-component reaction of substituted benzaldehydes, urea/thiourea derivatives, and β-ketoamides under reflux conditions (e.g., HCl or acetic acid as catalysts). For example, analogous compounds were synthesized via cyclocondensation of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, N-methyl urea, and substituted benzaldehydes .

- Optimization : Use polar aprotic solvents (e.g., DMF, ethanol) at 80–100°C for 8–12 hours. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance yields.

- Validation : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Techniques :

- FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functional groups.

- NMR (¹H/¹³C) : Identify substituent environments (e.g., methyl groups at δ 2.1–2.4 ppm, aromatic protons at δ 6.8–8.0 ppm).

- Mass Spectrometry (HRMS/ESI) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, dihedral angles between aromatic rings) .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Assays :

- Antimicrobial Screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are calculated .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydropyrimidine derivatives?

- Approach :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on phenyl rings) and correlate with bioactivity trends. For example, fluorophenyl groups may enhance membrane permeability, while methoxy groups alter binding affinity .

- Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase). Cross-reference with experimental IC₅₀ values .

Q. What strategies can optimize the compound’s pharmacokinetic properties for therapeutic applications?

- Strategies :

- Solubility Enhancement : Introduce hydrophilic substituents (e.g., –OH, –COOH) or formulate as nanosuspensions.

- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Modify labile groups (e.g., methyl to trifluoromethyl) .

- In Silico Tools : Use SwissADME to predict logP, bioavailability, and P-glycoprotein substrate potential.

Q. How do conformational changes in the tetrahydropyrimidine core impact its biological interactions?

- Analysis :

- X-ray Crystallography : Reveals intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings), which influence receptor binding .

- Dynamic Studies : Perform molecular dynamics simulations (e.g., GROMACS) to assess flexibility of the tetrahydropyrimidine ring under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。